5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety, an oxazole ring, and a thiazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the chloropyridine derivative, followed by the formation of the oxazole and thiazole rings. The final step involves the coupling of these intermediates to form the target compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also involves rigorous quality control measures to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
- 5-Chloro-3-pyridineboronic acid
Uniqueness
Compared to similar compounds, 5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(5-chloropyridin-3-yl)oxymethyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-10(2)17-21-12(9-26-17)6-20-16(23)15-4-14(25-22-15)8-24-13-3-11(18)5-19-7-13/h3-5,7,9-10H,6,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDQCOUOSNKDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC(=O)C2=NOC(=C2)COC3=CC(=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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